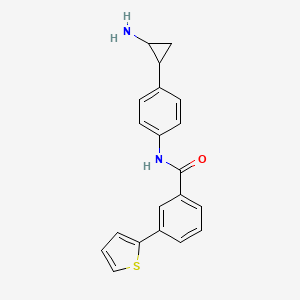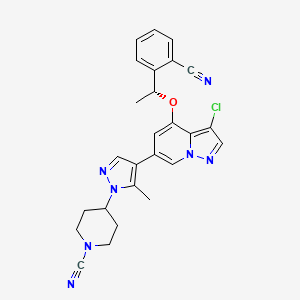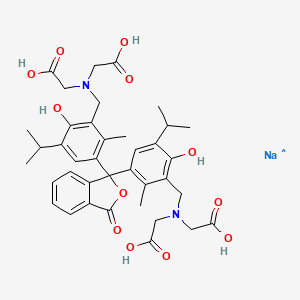![molecular formula C14H11N3O2S B12406579 5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Glucosidase-IN-22 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus, where it helps regulate postprandial blood glucose levels by inhibiting the activity of alpha-glucosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Glucosidase-IN-22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Enzymatic Hydrolysis: Utilizing specific enzymes to hydrolyze precursor compounds into the desired inhibitor.
Microbial Fermentation: Employing microorganisms to produce the compound through fermentation processes.
Chemical Synthesis: Involving the construction of peptide chains with specific structures and sequences, although this method can be costly and environmentally challenging.
Industrial Production Methods
Industrial production of A-Glucosidase-IN-22 often relies on large-scale fermentation processes, where optimized strains of microorganisms are cultured under controlled conditions to maximize yield. Chemical synthesis methods are also employed, particularly for producing high-purity compounds for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
A-Glucosidase-IN-22 undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
A-Glucosidase-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Utilized in the development of antidiabetic drugs and other pharmaceutical products.
Mechanism of Action
A-Glucosidase-IN-22 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels. The molecular targets involved include key amino acid residues within the enzyme’s active site, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglitol: A similar compound with a different structure but similar inhibitory effects.
Voglibose: Another inhibitor with a unique structure and mechanism of action.
Uniqueness
A-Glucosidase-IN-22 is unique due to its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and safety compared to other inhibitors. Its distinct molecular structure allows for targeted interactions with the enzyme, potentially leading to more effective glucose regulation .
Properties
Molecular Formula |
C14H11N3O2S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-[(2,4-dihydroxyphenyl)methylideneamino]-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C14H11N3O2S/c18-10-3-1-8(13(19)6-10)7-15-9-2-4-11-12(5-9)17-14(20)16-11/h1-7,18-19H,(H2,16,17,20) |
InChI Key |
BGXWDJFZASQDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=C(C=C3)O)O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


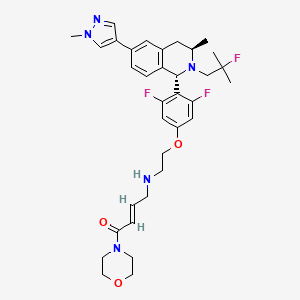




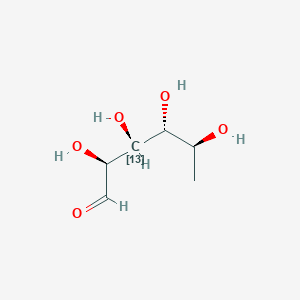
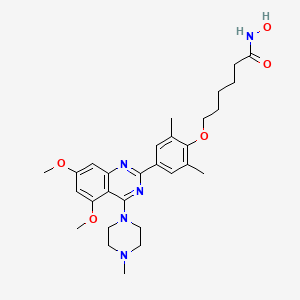


![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)

